molecular formula C19H27ClN2O B259531 1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one

1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one

Cat. No. B259531
M. Wt: 334.9 g/mol
InChI Key: ACMYLPIAWKPDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a synthetic compound that is commonly used as a research tool in neuroscience and pharmacology to study the central nervous system's effects.

Mechanism of Action

1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, 1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one can inhibit the excitatory neurotransmission and reduce the neuronal activity in the central nervous system.
Biochemical and Physiological Effects:
1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one has been shown to induce various biochemical and physiological effects in the central nervous system. It can reduce the glutamate release and inhibit the calcium influx, which can lead to the reduction of the neuronal excitability. 1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one can also enhance the GABAergic neurotransmission, which can contribute to its anxiolytic and antipsychotic effects.

Advantages and Limitations for Lab Experiments

1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one has several advantages as a research tool, including its high potency, selectivity, and stability. However, there are also limitations to its use, such as its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the research on 1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one, including the development of new drugs that target the NMDA receptor for the treatment of neurological disorders. Other potential applications of 1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one include its use as a tool to study the mechanisms of action of various drugs and to investigate the role of the NMDA receptor in synaptic plasticity and memory formation.
Conclusion:
In conclusion, 1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one is a chemical compound that has significant potential as a research tool in neuroscience and pharmacology. Its selective antagonism of the NMDA receptor makes it an attractive target for the development of new drugs for the treatment of neurological disorders. Further research is needed to fully understand the mechanisms of action of 1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one and its potential applications in various fields.

Synthesis Methods

1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one can be synthesized using various methods, including the reaction of 1-cyclopentyl-4-(2-chlorobenzyl)piperazine with 3-bromoacetone. The reaction is carried out in the presence of a base such as potassium hydroxide, which facilitates the formation of 1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one.

Scientific Research Applications

1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one is widely used in scientific research to study the central nervous system's effects. It is commonly used as a tool to investigate the mechanisms of action of various drugs and to develop new drugs for the treatment of neurological disorders such as depression, anxiety, and schizophrenia.

properties

Product Name

1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one

Molecular Formula

C19H27ClN2O

Molecular Weight

334.9 g/mol

IUPAC Name

1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-cyclopentylpropan-1-one

InChI

InChI=1S/C19H27ClN2O/c20-18-8-4-3-7-17(18)15-21-11-13-22(14-12-21)19(23)10-9-16-5-1-2-6-16/h3-4,7-8,16H,1-2,5-6,9-15H2

InChI Key

ACMYLPIAWKPDEW-UHFFFAOYSA-N

SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

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